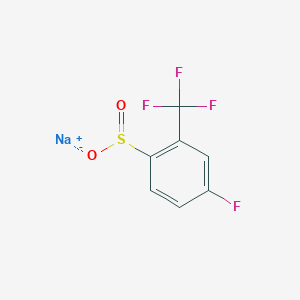
Sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate is a chemical compound with the molecular formula C7H3F4NaO2S and a molecular weight of 250.15 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides.
Radical Reactions: It is involved in radical trifluoromethylation reactions, which are significant in the synthesis of pharmaceuticals and agrochemicals.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate involves its ability to act as a source of the trifluoromethyl group in chemical reactions. The compound can generate radicals that participate in various organic transformations, targeting specific molecular pathways and intermediates . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate is unique due to its specific substitution pattern and the presence of both fluoro and trifluoromethyl groups. Similar compounds include:
4-Fluoro-2-(trifluoromethyl)benzoic acid: Used in similar synthetic applications but differs in its functional groups.
1-Fluoro-2-(trifluoromethyl)benzene: Another related compound with different reactivity and applications.
These compounds share some chemical properties but differ in their specific reactivities and applications, highlighting the uniqueness of this compound in various research and industrial contexts.
Eigenschaften
Molekularformel |
C7H3F4NaO2S |
|---|---|
Molekulargewicht |
250.15 g/mol |
IUPAC-Name |
sodium;4-fluoro-2-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H4F4O2S.Na/c8-4-1-2-6(14(12)13)5(3-4)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
MOSLSSJSCYQYCV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13205934.png)

![4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13205949.png)

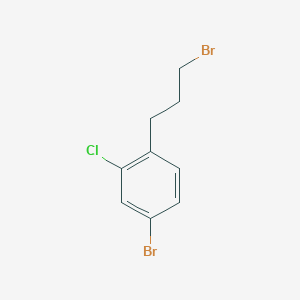

![2-Ethyl-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13205976.png)

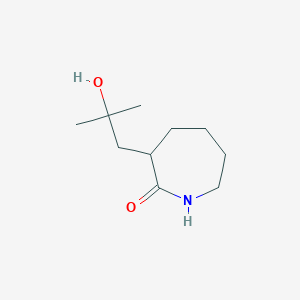

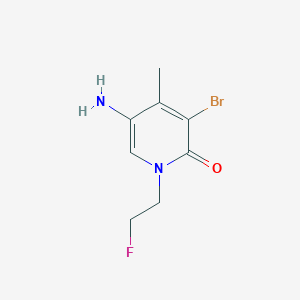
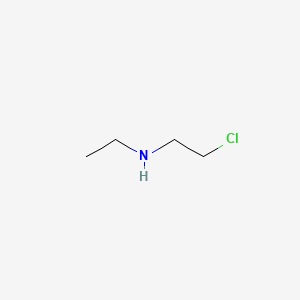
![2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid](/img/structure/B13206005.png)
![6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13206010.png)
